![molecular formula C12H12O3 B049324 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol CAS No. 118150-57-5](/img/structure/B49324.png)
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol (EHPTN) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EHPTN is a member of the naphthol family, which is widely used in the pharmaceutical industry for the synthesis of various drugs. EHPTN is a highly reactive molecule that can undergo various chemical reactions, making it an excellent candidate for research purposes.
Wirkmechanismus
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive molecule that can undergo various chemical reactions, including radical reactions. This compound can act as a radical initiator, which can initiate polymerization reactions. This compound can also undergo free radical reactions with various compounds, leading to the formation of new compounds.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound can induce oxidative stress in cells, leading to cell death. This compound has also been shown to have anti-inflammatory properties and has been used in the synthesis of various anti-inflammatory agents.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments, including its high reactivity and versatility. This compound can be used as a radical initiator in polymerization reactions, making it an excellent candidate for the synthesis of various polymers. However, this compound is highly reactive and can be unstable, making it challenging to handle and store.
Zukünftige Richtungen
There are several future directions for the use of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research. This compound can be further studied for its biochemical and physiological effects, including its potential use as an anti-cancer agent. This compound can also be used in the synthesis of various drugs, including anti-inflammatory agents and antibiotics. Further studies can also be conducted to optimize the synthesis of this compound and to improve its stability and handling properties.
In conclusion, this compound is a highly reactive and versatile compound that has potential applications in scientific research. This compound can be synthesized through various methods and can be used as a radical initiator in polymerization reactions. This compound has several advantages for lab experiments but can be challenging to handle and store due to its high reactivity and instability. Further studies can be conducted to explore the potential applications of this compound in scientific research and to optimize its synthesis and handling properties.
Synthesemethoden
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through several methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthol with hydrogen peroxide and acetic acid in the presence of a palladium catalyst. This method yields this compound with high purity and yield. The synthesis of this compound can also be achieved through the reaction of 1,2,3,4-tetrahydro-1-naphthol with tert-butyl hydroperoxide in the presence of a copper (II) catalyst.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has a wide range of applications in scientific research, including its use as a radical initiator in polymerization reactions. This compound has been used in the synthesis of various polymers, including polyacrylamide and polyvinyl alcohol. This compound has also been used as a starting material for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
Eigenschaften
CAS-Nummer |
118150-57-5 |
---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(1R,4R)-1-ethynyl-4-hydroperoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-2-12(13)8-7-11(15-14)9-5-3-4-6-10(9)12/h1,3-6,11,13-14H,7-8H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
NHISTEWCIIGMKR-NEPJUHHUSA-N |
Isomerische SMILES |
C#C[C@@]1(CC[C@H](C2=CC=CC=C21)OO)O |
SMILES |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
Kanonische SMILES |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
Synonyme |
1-ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol EHTN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.